Hippadine
Overview
Description
Hippadine is a lycorine-type alkaloid isolated from plants of the Amaryllidaceae family, specifically from the Crinum genus. This compound features a unique pentacyclic skeleton, particularly the aromatic pyrrolophenanthridinone core. This compound has shown various biological activities, including reversible inhibition of spermatogenesis in male rats and significant cardiovascular effects .
Scientific Research Applications
Hippadine has several scientific research applications:
Chemistry: Used as a model compound for studying complex alkaloid synthesis.
Biology: Investigated for its ability to inhibit spermatogenesis and its potential as a male contraceptive.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hippadine typically involves the formation of the characteristic C-ring through palladium-catalyzed reactions. recent methods have focused on starting with a molecule that already contains the A, B, and C rings intact. The key steps include:
Alkylation of Nitrogen: This step involves the functionalization of nitrogen to create a tether that facilitates the formation of the E ring via an intramolecular de Mayo reaction.
Intramolecular de Mayo Reaction: This reaction uses the alkene in an isocarbostyril with a 1,3-diketone within a six-carbon functionalized tether on nitrogen.
Aldol Addition: A base-catalyzed aldol addition reaction forms the ABCD-ring system present in this compound.
Industrial Production Methods
Chemical Reactions Analysis
Hippadine undergoes several types of chemical reactions, including:
Oxidation: The oxidation of intermediates is crucial in the synthesis of this compound.
Reduction: Reduction reactions are less common but can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly involving nitrogen, are essential for the initial steps of the synthesis.
Mechanism of Action
Hippadine exerts its effects through various mechanisms:
Inhibition of Spermatogenesis: Reduces testicular weight and DNA content in newly dividing germ cells, leading to reversible inhibition of sperm production.
Cardiovascular Effects: Causes significant decreases in coronary flow, aortic output, cardiac output, and systolic pressure, while increasing diastolic pressure.
Comparison with Similar Compounds
Hippadine is compared with other lycorine-type alkaloids such as pratosine and galanthamine:
Pratosine: Similar in structure but synthesized using different starting materials and reaction conditions.
Galanthamine: Another lycorine-type alkaloid with different pharmacological properties, primarily used in treating Alzheimer’s disease.
This compound’s unique pentacyclic skeleton and its specific biological activities make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,13,15(19),16-heptaen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-16-12-7-14-13(19-8-20-14)6-11(12)10-3-1-2-9-4-5-17(16)15(9)10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONUVZIVKLIMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC=CC5=C4N(C3=O)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200926 | |
Record name | Hippadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52886-06-3 | |
Record name | 7H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52886-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hippadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LYCORINE ALKALOID DERIV | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hippadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HIPPADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7QA2A93TK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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